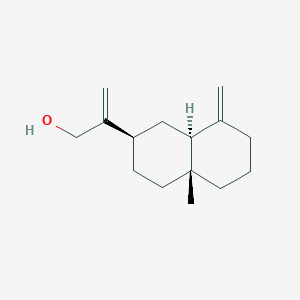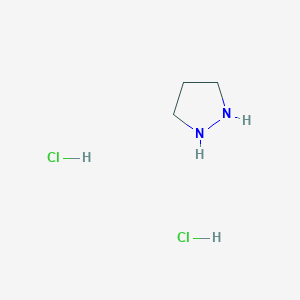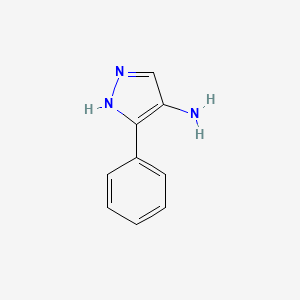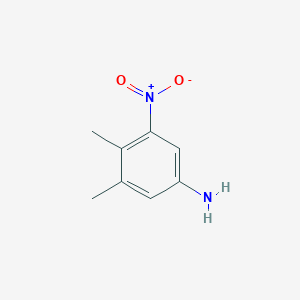
3,4-Dimethyl-5-nitroaniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,4-Dimethyl-5-nitroaniline can be achieved through the nitration of arenes and the reduction of nitroarenes . It has been synthesized from 2,4-dimethylaniline and the crystal structure has been investigated .Molecular Structure Analysis
The molecular structure of this compound contains a total of 22 bonds; 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 nitro group (aromatic) .Chemical Reactions Analysis
This compound undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . Nitroaromatic compounds are useful molecules in the synthesis of anilines, imines, azo compounds, oximes, and heterocycles .Physical And Chemical Properties Analysis
The physical form of this compound is solid . The molecular weight is 166.18 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- 3,4-Dimethyl-5-nitroaniline derivatives have been utilized in the synthesis of various organic compounds. Zhuang Hong (2000) discussed the synthesis of dimethyl diacetyl nitrophenyl pyrrol, highlighting its structural characterization through IR, 1HNMR, and high-resolution MS, as well as X-ray diffraction analysis (Zhuang, 2000).
Molecular and Crystal Structure Studies
- Studies have examined the molecular and crystal structures of N,N-dimethyl nitroaniline derivatives. T. M. Krygowski and J. Maurin (1989) provided structural evidence against the classical concept of through-resonance in p-nitroaniline and its derivatives, contributing to a better understanding of their molecular behavior (Krygowski & Maurin, 1989).
Spectroscopic Analysis
- Spectroscopic techniques have been applied to study compounds like this compound. A. Naito, S. Ganapathy, and C. Mcdowell (1982) explored the high-resolution solid-state 13 C NMR spectra of dimethyl nitroaniline, revealing insights into the carbon atoms bonded to nitrogen in these compounds (Naito, Ganapathy, & Mcdowell, 1982).
Dyeing Performance and Synthesis
- A. J. Jarad (2016) researched the synthesis and dyeing performance of 4-(2-Aminmo-5-nitro-phenylazo)-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one complexes with metal ions, highlighting their application in cotton fabric dyeing and their good antibacterialactivity (Jarad, 2016).
Piezoelectric and Optical Properties
- The piezoelectric and optical properties of this compound derivatives have been a subject of research. R. M. F. Baptista et al. (2022) explored the piezoelectric output and blue fluorescent properties of N,N-dimethyl-4-nitroaniline nano crystals in polymer microfibers, indicating potential applications in energy harvesting and solid-state emitters (Baptista et al., 2022).
Non-Linear Optical Materials
- The structure of N,N-dimethyl-4-nitroaniline derivatives has been studied for applications in non-linear optical organic materials. O. Borbulevych et al. (2002) investigated their molecular and crystal structure using X-ray diffraction and high-level ab initio calculations, contributing to the understanding of molecular hyperpolarisabilities (Borbulevych et al., 2002).
Intermolecular Interactions and Metabolic Pathways
- Studies have also focused on the intermolecular interactions and metabolic pathways of dimethyl nitroaniline derivatives. C. Maté, A. J. Ryan, and S. E. Wright (1967) examined the metabolism of 4-nitroaniline derivatives in rats, providing insights into their biological transformations (Maté, Ryan, & Wright, 1967).
Infrared Electroabsorption Spectroscopy
- N,N-dimethyl-p-nitroaniline has been studied using infrared electroabsorption spectroscopy to understand solvation structures and self-association of solvents. Wei-Chieh Wang and Shinsuke Shigeto (2011) investigated the solvated structures of DMPNA in mixed solvents, offering insights into solute-solvent interactions and solvent association (Wang & Shigeto, 2011)
Safety and Hazards
Eigenschaften
IUPAC Name |
3,4-dimethyl-5-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-7(9)4-8(6(5)2)10(11)12/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWWBVBRBWPHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495489 | |
| Record name | 3,4-Dimethyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64823-22-9 | |
| Record name | 3,4-Dimethyl-5-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70495489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



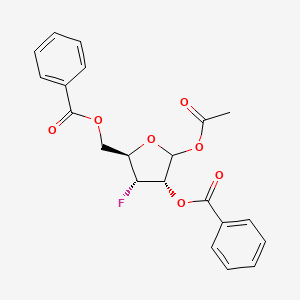
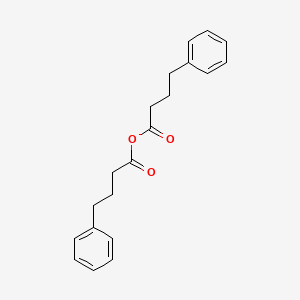

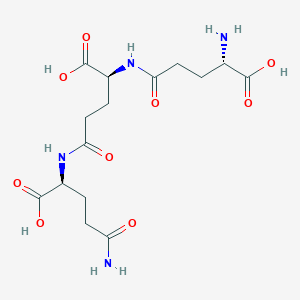
![2-[4-(Cyanomethyl)phenyl]acetamide](/img/structure/B1355515.png)
![Thieno[2,3-b]pyrazin-7-amine](/img/structure/B1355523.png)
